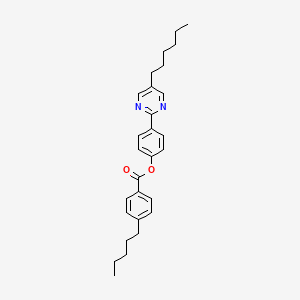
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrimidine ring substituted with a hexyl group and a phenyl ring substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate typically involves a multi-step process. One common method includes the following steps:
Synthesis of 5-Hexylpyrimidine-2-carboxylic acid: This can be achieved through the reaction of hexylamine with ethyl cyanoacetate, followed by cyclization with formic acid.
Formation of 4-(5-Hexylpyrimidin-2-YL)phenol: The carboxylic acid is then converted to the corresponding phenol through a decarboxylation reaction.
Esterification: The final step involves the esterification of 4-(5-Hexylpyrimidin-2-YL)phenol with 4-pentylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate has several scientific research applications:
Materials Science: Used in the development of liquid crystal materials due to its unique molecular structure.
Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive properties.
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Octylpyrimidin-2-YL)phenyl 4-pentylbenzoate
- 4-(5-Hexylpyrimidin-2-YL)phenyl 4-hexylbenzoate
Uniqueness
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications in liquid crystal technology and as a potential pharmaceutical agent.
Properties
CAS No. |
105941-96-6 |
|---|---|
Molecular Formula |
C28H34N2O2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[4-(5-hexylpyrimidin-2-yl)phenyl] 4-pentylbenzoate |
InChI |
InChI=1S/C28H34N2O2/c1-3-5-7-9-11-23-20-29-27(30-21-23)24-16-18-26(19-17-24)32-28(31)25-14-12-22(13-15-25)10-8-6-4-2/h12-21H,3-11H2,1-2H3 |
InChI Key |
WYMLVMBCXHDUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
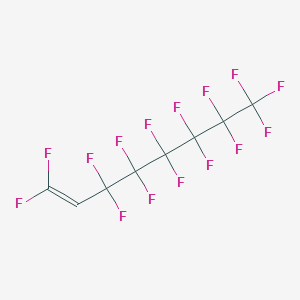
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
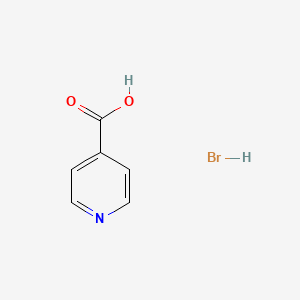
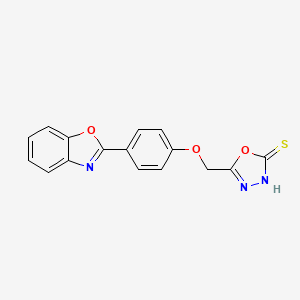
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
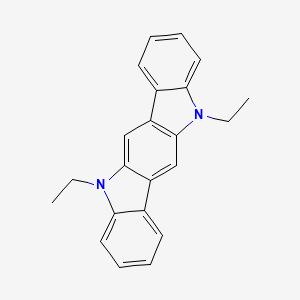

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
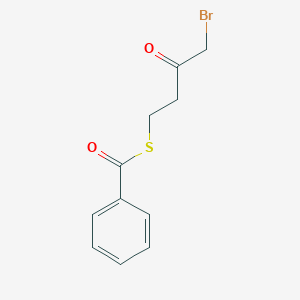
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)

